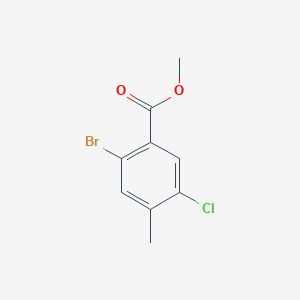
Methyl 2-bromo-5-chloro-4-methylbenzoate
Cat. No. B8807417
M. Wt: 263.51 g/mol
InChI Key: AYHCWHCWQSWWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07838498B2
Procedure details


To a cooled solution (15° C.) of methyl 5-amino-2-bromo-4-methylbenzoate (122 g, 0.5 mol) in 1,4-dioxane (633 mL), was added conc. hydrochloric acid (550 mL). After the mixture was cooled to 5° C., a solution of sodium nitrite (35.53 g, 0.515 mol) in 83 mL of H2O was added dropwise at such a rate that the reaction temperature was kept below 0° C. After being stirred at 0° C. for 2 h, the reaction mixture was added slowly to a flask containing copper (I) chloride (59.4 g, 0.6 mol) and conc. hydrochloric acid (275 mL). It was stirred for 40 min, at which time TLC demonstrated that the reaction was complete. The reaction mixture was poured over ice water (2 L) and then filtered. The filter cake was dissolved in EtOAc (1.5 L). The organic layer was washed with brine (3×500 mL) and then dried over anhydrous Na2SO4 Concentration under reduced pressure provided the title compound as light yellow crystals. Yield: 120 g (92.6%). 1H-NMR (CDCl3, 300 MHz): δ 7.82 (s, 1H), 7.54 (s, 1H), 3.92 (s, 3H), 2.38 (s, 3H); MS ESI (m/z) 262 (M)+, calc. 262.





[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three


Name
copper (I) chloride
Quantity
59.4 g
Type
catalyst
Reaction Step Four

Name
Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[C:3]([CH3:13])=[CH:4][C:5]([Br:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[ClH:14].N([O-])=O.[Na+]>O1CCOCC1.O.[Cu]Cl>[Br:12][C:5]1[CH:4]=[C:3]([CH3:13])[C:2]([Cl:14])=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
122 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=CC(=C(C(=O)OC)C1)Br)C
|
|
Name
|
|
|
Quantity
|
550 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
633 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
35.53 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
83 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
275 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
copper (I) chloride
|
|
Quantity
|
59.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After being stirred at 0° C. for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept below 0° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was added slowly to a flask
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
It was stirred for 40 min, at which time TLC
|
|
Duration
|
40 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The filter cake was dissolved in EtOAc (1.5 L)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine (3×500 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4 Concentration under reduced pressure
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
